molecular formula C7H6FNO4S B13643151 Methyl 5-(fluorosulfonyl)picolinate

Methyl 5-(fluorosulfonyl)picolinate

Cat. No.: B13643151
M. Wt: 219.19 g/mol
InChI Key: RHRQOISKKIORIS-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonyl)picolinate is a fluorinated organic compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. The presence of the fluorosulfonyl group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(fluorosulfonyl)picolinate typically involves the introduction of the fluorosulfonyl group into the picolinate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the incorporation of the fluorosulfonyl group into a wide range of complex molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(fluorosulfonyl)picolinate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Addition Reactions: The double bonds in the pyridine ring can undergo addition reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of bases or acids to facilitate the reaction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Methyl 5-(fluorosulfonyl)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-(fluorosulfonyl)picolinate exerts its effects is largely dependent on the specific application. In chemical reactions, the fluorosulfonyl group acts as an electrophilic center, facilitating various substitution and addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Uniqueness: Methyl 5-(fluorosulfonyl)picolinate is unique due to the combination of the picolinate structure with the fluorosulfonyl group. This combination imparts specific reactivity and stability, making it valuable for various applications in synthesis, biology, and industry.

Properties

Molecular Formula

C7H6FNO4S

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 5-fluorosulfonylpyridine-2-carboxylate

InChI

InChI=1S/C7H6FNO4S/c1-13-7(10)6-3-2-5(4-9-6)14(8,11)12/h2-4H,1H3

InChI Key

RHRQOISKKIORIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

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